1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one
Overview
Description
4-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one can be achieved through multiple synthetic routes. One common method involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in a NaOH–H₂O–DMSO system . Another approach is a one-pot synthesis from isatin-β-thiosemicarbazide, which involves boiling the compound in aqueous alkali followed by the addition of allyl bromide and a phase-transfer catalyst .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Halocyclization: The reaction with halogens such as bromine or iodine in solvents like DMF or chloroform leads to the formation of halomethyl derivatives.
Substitution Reactions: The compound can undergo substitution reactions with different reagents, leading to the formation of various derivatives.
Common reagents used in these reactions include allyl bromide, bromine, iodine, and phase-transfer catalysts like triethylbenzylammonium chloride . Major products formed from these reactions include halomethyl derivatives and other substituted compounds .
Scientific Research Applications
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one has shown potential in various scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Pharmacology: The compound exhibits a wide spectrum of biological activities, including antifungal and antihypoxic activities.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar compounds to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one include other derivatives of [1,2,4]triazino[5,6-b]indole. These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications . Some examples of similar compounds include:
- 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole
- 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
These compounds highlight the versatility and potential of the [1,2,4]triazino[5,6-b]indole scaffold in drug discovery and development.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-2-11-28-18-7-4-3-6-17(18)22-23(28)25-24(27-26-22)32-14-5-8-19(29)16-9-10-20-21(15-16)31-13-12-30-20/h2-4,6-7,9-10,15H,1,5,8,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVUCKXDLHEKKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCC(=O)C4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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